molecular formula C15H24N2O3S B6723652 N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline

Cat. No.: B6723652
M. Wt: 312.4 g/mol
InChI Key: NSLTTZSFFULMDL-UHFFFAOYSA-N
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Description

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with a methoxymethyl group and a methylsulfonylaniline moiety, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-20-12-15(7-9-16-10-8-15)11-17-13-3-5-14(6-4-13)21(2,18)19/h3-6,16-17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLTTZSFFULMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)CNC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methoxymethyl and methylsulfonylaniline groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-4-methylsulfonylaniline can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic applications.

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